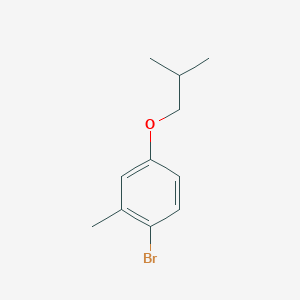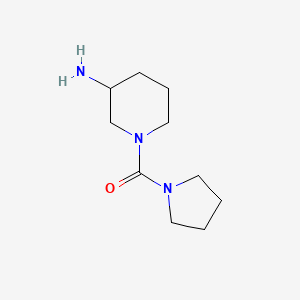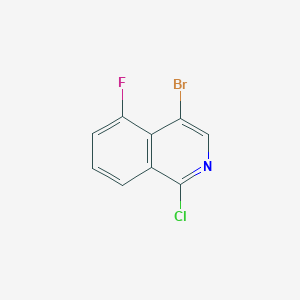
4-Bromo-1-chloro-5-fluoroisoquinoline
Descripción general
Descripción
4-Bromo-1-chloro-5-fluoroisoquinoline is an organic compound with the molecular formula C9H4BrClFN . It is a white to light brown powder and is used for research purposes .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-chloro-5-fluoroisoquinoline is1S/C9H4BrClFN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H . This indicates the specific arrangement of atoms in the molecule.
Aplicaciones Científicas De Investigación
Chloroquine Derivatives and Antimalarial Research
Chloroquine and its derivatives have been extensively researched for their antimalarial effects since World War II. With the emergence of chloroquine-resistant Plasmodium falciparum strains, research has pivoted towards repurposing chloroquine for various infectious and non-infectious diseases. Novel compounds based on the chloroquine scaffold, including those incorporating halogens like bromo, chloro, and fluoro substituents, have shown potential in managing various diseases due to their biochemical properties. This research highlights the need for further exploration of chloroquine derivatives, including those structurally related to 4-bromo-1-chloro-5-fluoroisoquinoline, for their potential therapeutic applications beyond antimalarial activity (Njaria et al., 2015).
Pharmacological Evaluation of Halogenated Compounds
The study of halogenated compounds, including those with bromo, chloro, and fluoro substituents similar to 4-bromo-1-chloro-5-fluoroisoquinoline, has demonstrated significant antibacterial, anti-inflammatory, and antifungal activities. These activities are especially pronounced in chloro-substituted compounds, suggesting a potent antimicrobial and anti-inflammatory potential among halogenated cinnoline derivatives. This research underlines the importance of structural analogs of 4-bromo-1-chloro-5-fluoroisoquinoline in developing new pharmacological agents (Pankaj et al., 2015).
Anticancer and Antibacterial Agents
Research into tetrahydroisoquinolines, which share a structural motif with 4-bromo-1-chloro-5-fluoroisoquinoline, has shown these compounds to be promising candidates for various therapeutic activities, including cancer and infectious diseases. The structural similarity suggests that derivatives of 4-bromo-1-chloro-5-fluoroisoquinoline could also be explored for their potential anticancer and antibacterial properties, offering a new avenue for drug discovery (Singh & Shah, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-1-chloro-5-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKKMWZMOPEMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





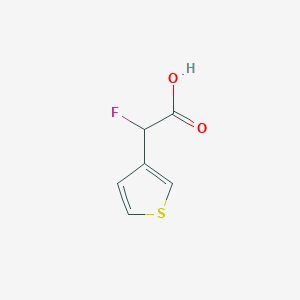
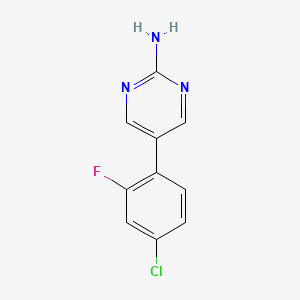
![7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1449176.png)
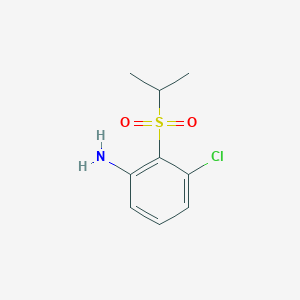
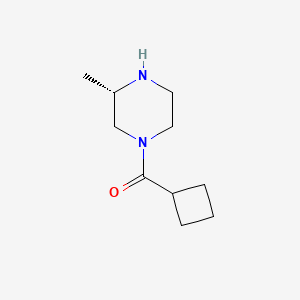


![4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole](/img/structure/B1449184.png)
